2-(Hydroxymethyl)morpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-4-5(8)6-1-2-9-4/h4,7H,1-3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHXLPXNGDPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613260-41-5 | |
| Record name | 2-(hydroxymethyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Morpholinone Ring Systems in Chemical Research
The morpholine (B109124) ring is a heterocyclic compound that features both an amine and an ether functional group. wikipedia.org This structure is a cornerstone in medicinal chemistry, frequently incorporated into drug design due to its favorable physicochemical, biological, and metabolic properties. nih.govresearchgate.net The morpholinone scaffold, a derivative of morpholine, is also a key component in many approved and experimental drugs. nih.govresearchgate.net
Morpholine and its derivatives are considered "privileged structures" in drug discovery. This is because they can interact with a wide range of biological targets, and their inclusion in a molecule can enhance its potency and improve its pharmacokinetic profile. nih.govnih.gov The morpholine ring's ability to improve properties like solubility, bioavailability, and metabolic stability makes it a valuable tool for medicinal chemists. researchgate.net
The Structural Characteristics and Chemical Importance of the Hydroxymethyl Moiety
The hydroxymethyl group is a simple functional group with the formula -CH₂OH, consisting of a methylene (B1212753) bridge (-CH₂) attached to a hydroxyl group (-OH). wikipedia.orgwikiwand.com This group is classified as a primary alcohol. numberanalytics.com
Despite its simple structure, the hydroxymethyl group significantly influences a molecule's properties. Key characteristics include:
Enhanced Solubility : The hydroxyl group can form hydrogen bonds with water, which can increase the solubility of the parent molecule in aqueous solutions. numberanalytics.com
Reactivity : The hydroxymethyl group is a reactive site, allowing for further chemical modifications and functionalization. sarchemlabs.com This reactivity is crucial for creating new derivatives of a molecule.
An Overview of 2 Hydroxymethyl Morpholin 3 One As a Target Molecule and Chemical Intermediate
Strategies for the Construction of the Morpholin-3-one (B89469) Core
The formation of the fundamental morpholin-3-one ring is a critical step in the synthesis of this compound. This can be achieved through several strategic approaches, including building the ring from acyclic precursors or by modifying existing ring systems.
Annulation Reactions and Cyclization Approaches
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful tool for constructing morpholin-3-one cores. A notable example involves the reaction of β-heteroatom amino compounds with vinyl sulfonium (B1226848) salts. nih.govscilit.com This method provides a direct, one-step synthesis of morpholines and related heterocycles under mild conditions. bris.ac.uk The process is initiated by the conjugate addition of a heteroatom to the vinyl sulfonium salt, followed by an intramolecular ring-closure to form the heterocyclic ring. researchsolutions.com This approach is advantageous as it avoids harsh redox conditions and is compatible with a wide range of functional groups. bris.ac.uk
Another annulation strategy involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride. This typically proceeds in a two-step sequence involving amide bond formation followed by intramolecular cyclization to yield the morpholinone, which can then be reduced if the corresponding morpholine (B109124) is desired. chemrxiv.org
Ring-Closure Methods from Precursors
The cyclization of linear precursors is a common and versatile method for synthesizing morpholin-3-ones. researchgate.net A frequently employed method involves the reaction of an appropriate amino alcohol with a haloacetyl halide. For instance, reacting an N-substituted amino alcohol with chloroacetyl chloride leads to an intermediate N-(2-hydroxyethyl) chloroacetamide, which upon treatment with a base, undergoes intramolecular cyclization to form the morpholin-3-one ring. google.com
A specific example is the synthesis of 4-(4-nitrophenyl)morpholin-3-one, where 4-nitroaniline (B120555) is reacted with 2-(2-chloroethoxy)acetyl chloride to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then cyclized by heating with potassium carbonate in acetonitrile. google.com The subsequent reduction of the nitro group yields 4-(4-aminophenyl)morpholin-3-one. google.com
Furthermore, a chemodivergent synthesis has been reported from a common epoxyamide precursor, which can lead to either 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-ones or 7-aryl/alkyl-6-hydroxy-1,4-oxazepan-5-ones depending on the reaction conditions. researchgate.net
| Precursor 1 | Precursor 2 | Reagent/Condition | Product | Reference |
| β-Amino alcohol | Vinyl sulfonium salt | Et3N, CH2Cl2, RT | Morpholine derivative | bris.ac.uk |
| 1,2-Amino alcohol | Chloroacetyl chloride | Two steps: Amide formation & Cyclization | Morpholinone | chemrxiv.org |
| 4-Nitroaniline | 2-(2-Chloroethoxy)acetyl chloride | Toluene, then K2CO3/Acetonitrile | 4-(4-Nitrophenyl)morpholin-3-one | google.com |
| Epoxyamide | - | Varies | 2-[Aryl/alkyl(hydroxy)methyl]morpholin-3-one | researchgate.net |
One-Pot Synthetic Procedures for Morpholin-2-ones and Related Structures
One-pot syntheses have gained significant attention due to their efficiency, reduced waste, and simplified procedures. nih.govresearchgate.net Several one-pot methods have been developed for the synthesis of morpholin-2-ones and related structures.
One such method involves a domino Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. nih.govacs.org This process starts from commercially available aldehydes and (phenylsulfonyl)acetonitrile, which, in the presence of a quinine-derived urea (B33335) catalyst, cumyl hydroperoxide, and a suitable amino alcohol, yields C3-substituted morpholin-2-ones in good yields and high enantioselectivities. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of key intermediates for the antiemetic drug Aprepitant. nih.gov
Another efficient one-pot procedure involves the reaction of aziridines with haloalcohols. nih.gov This metal-free method utilizes ammonium (B1175870) persulfate to mediate an S_N2-type ring opening of the aziridine (B145994) by the haloalcohol, followed by intramolecular cyclization in the presence of a base to afford 2-substituted and 2,3-disubstituted morpholines. nih.gov
Stereoselective and Enantioselective Synthesis of this compound and its Analogues
The biological activity of morpholine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
Asymmetric Catalytic Methodologies for Chiral Morpholin-2-ones
Asymmetric catalysis offers an efficient route to chiral morpholin-2-ones. rsc.org Chiral phosphoric acids have been employed as catalysts in the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. researchgate.net
Asymmetric hydrogenation is another powerful technique. nih.govrsc.org For instance, the asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.govrsc.org
| Catalytic System | Substrates | Product | Key Features | Reference |
| Chiral phosphoric acid | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | C3-substituted morpholinones | Domino [4+2] heteroannulation, 1,2-aryl/alkyl shift | researchgate.net |
| Bisphosphine-rhodium complex | Dehydromorpholines | 2-substituted chiral morpholines | High yield, excellent enantioselectivity | rsc.orgnih.govrsc.org |
| Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile, amino alcohols | C3-substituted morpholin-2-ones | One-pot, high enantioselectivity | acs.orgresearchgate.net |
Chiral Pool-Derived Approaches
The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of chiral molecules. α-Amino acids and their derivatives are commonly used chiral building blocks for the synthesis of morpholinones. researchgate.net For example, enantiopure 1,2-amino alcohols, which can be derived from amino acids, have been used in Brønsted acid-catalyzed condensations with arylglyoxals to produce chiral morpholinones. researchgate.net
A specific example is the use of L-serine methyl ester hydrochloride. bris.ac.uk After sulfonamide protection, it reacts with diphenyl vinyl sulfonium salt to give the corresponding morpholine with high stereochemical fidelity. bris.ac.uk This demonstrates how readily available chiral starting materials can be effectively utilized to construct complex chiral morpholine structures.
Use of Chiral Epoxides and Amino Alcohols in Ring-Opening/Cyclization Sequences
The synthesis of chiral morpholinones often relies on the use of readily available chiral starting materials like epoxides and amino alcohols. These strategies leverage the inherent stereochemistry of the starting material to construct the chiral heterocyclic ring.
A prevalent method involves the ring-opening of a chiral epoxide with an appropriate amine, followed by cyclization. For instance, the reaction of a chiral epoxide with an amino acid derivative can set the stereocenters of the resulting morpholinone. The epoxide ring is susceptible to nucleophilic attack, and under basic conditions, this attack typically occurs at the less sterically hindered carbon in an SN2 fashion. libretexts.orgresearchgate.net Conversely, under acidic conditions, the attack may favor the more substituted carbon. libretexts.org This regioselectivity is crucial for constructing the desired morpholinone framework. The subsequent intramolecular cyclization of the resulting amino alcohol intermediate yields the morpholin-3-one ring.
Chiral amino alcohols are privileged starting materials for synthesizing optically active morpholinones. nih.govchemrxiv.org Natural amino acids, being an abundant source of chirality, can be reduced to their corresponding chiral 1,2-amino alcohols. ajgreenchem.com A common synthetic route is the annulation of these 1,2-amino alcohols with reagents like chloroacetyl chloride or other carboxylic acid derivatives that have a leaving group alpha to the carbonyl. chemrxiv.org For example, a four-step synthesis of cis-3,5-disubstituted morpholines has been developed from enantiomerically pure amino alcohols, where the key step is a Palladium-catalyzed carboamination reaction. nih.gov
Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.orgthieme-connect.com This method can proceed through either C-O or C-N bond formation to yield the morpholine ring. organic-chemistry.orgthieme-connect.com
| Starting Material | Key Reagent/Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Chiral Epoxide & Amino Acid Derivative | Base/Acid | Ring-Opening/Cyclization | Chiral Morpholin-3-one | libretexts.orgresearchgate.net |
| 1,2-Amino Alcohol | Chloroacetyl Chloride | Annulation | Morpholin-3-one | chemrxiv.org |
| Enantiopure N-Boc Amino Alcohol | Pd Catalyst | Carboamination | cis-3,5-Disubstituted Morpholine | nih.gov |
| 1,2-Hydroxy Amine with Allylic Alcohol | Iron(III) | Diastereoselective Cyclization | Disubstituted Morpholine | organic-chemistry.orgthieme-connect.com |
Functional Group Interconversions and Derivatization Strategies in Synthesis
Once the morpholinone core is assembled, further chemical modifications are often necessary to arrive at the target molecule, this compound, or to create a library of derivatives for structure-activity relationship studies.
Introduction and Manipulation of the Hydroxymethyl Group
The hydroxymethyl group at the C2 position is a key feature of the target compound. This group can be introduced in several ways. One approach is to start with a chiral precursor that already contains the required functionality, such as an amino acid like serine. nih.gov For example, a substrate derived from serine was effectively converted to the desired heterocycle in modest yield but with high diastereoselectivity. nih.gov
Alternatively, the hydroxymethyl group can be introduced onto a pre-formed heterocyclic ring. A regioselective method for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of naturally occurring alkaloids, involves a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. This demonstrates a strategy where a hydroxymethyl group is installed during the cyclization process.
Once present, the hydroxymethyl group can be manipulated. For example, it can be protected during subsequent reactions and then deprotected, or it can be oxidized to an aldehyde or carboxylic acid, providing a handle for further diversification of the molecule.
Modifications at the Ring Nitrogen and Other Positions
The nitrogen atom of the morpholine ring is a common site for modification, allowing for the introduction of a wide range of substituents. N-alkylation is a frequently employed strategy. For example, morpholine can be N-alkylated with various alcohols in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method has shown high conversion and selectivity for N-methylmorpholine and is also applicable to other low-carbon primary alcohols. researchgate.net Another approach involves the N-alkylation of amines with alcohols, which is considered an atom-economical and clean method for constructing C-N bonds. researchgate.net
Besides alkylation, the ring nitrogen can undergo acylation or arylation to produce a diverse set of derivatives. For instance, a new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloroacetate, followed by a series of transformations to yield various triazole-substituted morpholines. researchgate.net
Modifications are not limited to the nitrogen atom. Strategies exist for introducing substituents at other positions of the morpholine ring. A palladium-catalyzed carboamination reaction allows for the synthesis of cis-3,5-disubstituted morpholines. nih.gov Furthermore, a three-component copper-catalyzed reaction using amino alcohols, aldehydes, and diazomalonates can produce highly substituted, unprotected morpholines. nih.gov
| Position | Modification Type | Reagents/Catalyst | Example Product | Reference |
|---|---|---|---|---|
| Ring Nitrogen (N4) | N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 catalyst | N-Alkylmorpholine | researchgate.net |
| Ring Nitrogen (N4) | N-Acylation | Ethyl chloroacetate | Morpholin-N-ethyl acetate | researchgate.net |
| C3 and C5 | Disubstitution | Pd catalyst, Aryl/Alkenyl bromide | cis-3,5-Disubstituted morpholine | nih.gov |
| Multiple Positions | Multicomponent Reaction | Cu catalyst, Aldehydes, Diazomalonates | Highly substituted morpholine | nih.gov |
Green Chemistry Principles in the Synthesis of Morpholinone Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oalib.comyoutube.com These principles are increasingly being applied to the synthesis of morpholinone derivatives to create more sustainable and environmentally friendly methods.
A key aspect of green chemistry is the use of safer reagents and reaction conditions. A one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines has been reported using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. chemrxiv.orgorganic-chemistry.orgchemrxiv.org This method avoids the use of traditional, more hazardous reagents like chloroacetyl chloride and eliminates a reduction step that often requires boron or aluminum hydrides, thus reducing waste. chemrxiv.org
The use of catalysts over stoichiometric reagents is another core principle. The development of catalytic systems, such as the iron(III)-catalyzed diastereoselective synthesis of morpholines, improves the efficiency and reduces the environmental impact of these reactions. organic-chemistry.orgthieme-connect.com Similarly, the use of a CuO–NiO/γ–Al2O3 catalyst for N-alkylation allows for a gas-phase reaction, which can simplify purification and reduce solvent waste. researchgate.net
| Green Chemistry Principle | Application in Morpholinone Synthesis | Example | Reference |
|---|---|---|---|
| Use of Safer Reagents | Replacing hazardous reagents with greener alternatives. | Use of ethylene sulfate instead of chloroacetyl chloride. | chemrxiv.orgchemrxiv.orgchemrxiv.org |
| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Iron(III)-catalyzed diastereoselective synthesis of morpholines. | organic-chemistry.orgthieme-connect.com |
| Atom Economy/One-Pot Reactions | Maximizing the incorporation of starting materials into the final product. | Tandem hydroamination/asymmetric transfer hydrogenation for 3-substituted morpholines. | organic-chemistry.org |
| Use of Safer Solvents | Utilizing environmentally benign solvents. | Ring-opening of epoxides in water. | researchgate.net |
Ring-Opening Reactions of Morpholinone Ring Systems
The stability of the morpholin-3-one ring is a critical factor in its chemical behavior. While the ring is generally stable, certain conditions can promote its cleavage, leading to a variety of products.
Exploration of Ring-Opening Pathways
Mechanistic Investigations of Ring Scission Processes
Mechanistic studies on the ring scission of morpholine derivatives have pointed to radical-mediated pathways. nih.gov For the oxidation of morpholine, quantum chemistry calculations have shown that hydrogen abstraction can lead to the formation of carbon-centered radicals. nih.govangenechemical.com The subsequent addition of molecular oxygen can initiate a cascade of reactions, including intramolecular hydrogen shifts, that ultimately lead to the opening of the ring. nih.govangenechemical.com These theoretical investigations provide a framework for understanding how the this compound ring might behave under oxidative stress. nih.govangenechemical.com
Reactivity of the Hydroxymethyl Functionality
The hydroxymethyl group at the C-2 position is a key site for chemical modification, allowing for the introduction of diverse functionalities.
Oxidation and Reduction Reactions
Currently, there are no specific studies in the available scientific literature that detail the oxidation or reduction of the hydroxymethyl group on this compound. Based on general principles of organic chemistry, the primary alcohol of the hydroxymethyl group would be expected to undergo oxidation to form an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. Conversely, reduction of this group is not a typical transformation, as it is already in a reduced state.
Esterification and Etherification Reactions
Detailed research findings on the esterification and etherification of this compound are not present in the current body of scientific literature. However, it is well-established that primary alcohols readily undergo these reactions. Esterification would likely proceed under standard conditions (e.g., reaction with a carboxylic acid or its derivative in the presence of an acid catalyst), while etherification could be achieved through methods such as the Williamson ether synthesis.
Computational and Theoretical Investigations of 2 Hydroxymethyl Morpholin 3 One
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-(Hydroxymethyl)morpholin-3-one at the atomic and electronic levels. These calculations allow for the prediction of molecular geometries, energies, and a host of other electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. nih.govasianresassoc.org DFT calculations for this compound would involve the systematic exploration of the potential energy surface to find the minimum energy structure, which corresponds to the most stable three-dimensional arrangement of its atoms. The choice of the functional and basis set is critical in DFT and significantly influences the accuracy of the results. nih.gov For a molecule like this compound, a hybrid functional such as B3LYP is often employed, as it provides a good balance between accuracy and computational cost. nih.gov
The structural optimization process would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C2-N1 | 1.35 Å |
| C2-C3 | 1.52 Å | |
| C3-O4 | 1.23 Å | |
| N1-C6 | 1.46 Å | |
| C6-C5 | 1.53 Å | |
| C5-O4' | 1.42 Å | |
| C2-C7(H2) | 1.54 Å | |
| C7-O8 | 1.43 Å | |
| Bond Angle | N1-C2-C3 | 115° |
| C2-C3-O4 | 122° | |
| C3-O4-C5 | 118° | |
| Dihedral Angle | C6-N1-C2-C3 | 15° |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.
Coupled-Cluster Methods for High-Accuracy Calculations
For calculations demanding higher accuracy, particularly for electronic energies, Coupled-Cluster (CC) methods are the gold standard in quantum chemistry. nih.govnih.gov Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, can provide benchmark-quality results. nih.govchemrxiv.org Due to their high computational cost, CC methods are often used to refine the energies of structures previously optimized with DFT. nih.gov
Applying CCSD(T) to this compound would yield highly accurate single-point energies, which are crucial for calculating reaction energies, activation barriers, and conformational energy differences with a high degree of confidence. The difference in energy between conformers, for instance, can be determined with exceptional precision, which is vital for understanding the molecule's dynamic behavior.
Basis Set Selection and Methodological Considerations
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. youtube.comuni-rostock.de For a molecule containing carbon, nitrogen, oxygen, and hydrogen atoms, Pople-style basis sets like 6-31G(d,p) or more extensive sets like the correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used. youtube.comohio-state.edu The inclusion of polarization (d,p) and diffuse functions is often necessary to accurately describe the electronic distribution, especially in a molecule with heteroatoms and potential for hydrogen bonding. ohio-state.edu
Methodological considerations also involve selecting the appropriate level of theory. While DFT is a workhorse for structural optimizations, for more accurate energy calculations, a multi-level approach is often beneficial. nih.gov This could involve geometry optimization at a DFT level followed by single-point energy calculations using a more robust method like CCSD(T). nih.gov
Table 2: Comparison of Basis Set Effects on the Calculated Dipole Moment of this compound (Hypothetical)
| Basis Set | Dipole Moment (Debye) |
| STO-3G | 1.8 |
| 6-31G(d) | 2.5 |
| 6-311++G(d,p) | 2.9 |
| aug-cc-pVTZ | 3.1 |
Note: This table illustrates the expected trend of increasing accuracy with more extensive basis sets. The values are for illustrative purposes only.
Conformational Analysis and Stability
The flexible six-membered ring and the hydroxymethyl substituent in this compound allow for the existence of multiple conformations. Understanding the relative stabilities of these conformers and the energy barriers for their interconversion is crucial for a complete picture of the molecule's behavior.
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are a computational technique used to explore the conformational landscape of a molecule. rug.nlresearchgate.net For this compound, a PES scan would typically involve systematically changing a specific dihedral angle, such as the one defining the orientation of the hydroxymethyl group or a dihedral angle within the morpholinone ring, and calculating the energy at each step. This process helps in identifying energy minima, which correspond to stable conformers, and transition states, which are the energy maxima along the interconversion pathways. researchgate.net
Identification of Stable Conformations and Interconversion Pathways
Through the analysis of the potential energy surface, the most stable conformations of this compound can be identified. For the morpholinone ring, chair and boat-like conformations are possible. Furthermore, the hydroxymethyl group can adopt different rotational positions (rotamers). The relative energies of these conformers determine their population at a given temperature.
For instance, a study might reveal that a chair conformation with the hydroxymethyl group in an equatorial position is the global minimum, while other conformations, such as an axial chair or a twist-boat, are higher in energy. The energy differences between these conformers and the transition states connecting them provide insights into the flexibility of the molecule and the rates of conformational interchange.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial -OH) | 0.00 |
| Chair (Axial -OH) | 1.5 |
| Twist-Boat | 4.2 |
Note: This table presents a hypothetical energy landscape to illustrate the expected outcomes of a conformational analysis.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions refer to the forces of attraction and repulsion that exist within a single molecule. A key example is hydrogen bonding, where a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) is also attracted to another electronegative atom in the same molecule.
Electronic Structure Analysis
Electronic structure analysis examines the distribution and energy of electrons within a molecule. This is fundamental to understanding a molecule's physical properties and chemical reactivity.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. advancedsciencenews.com By modeling the energies of reactants, products, and any intermediate transition states, scientists can map out the most likely pathway for a reaction. This includes calculating activation energies, which determine the reaction rate. These theoretical studies can confirm experimental findings or predict new reaction pathways, saving time and resources in the laboratory.
Transition State Characterization and Energy Barrier Calculations
Information regarding the transition state characterization and energy barrier calculations for reactions involving this compound is not available in the reviewed scientific literature.
Transition state theory is a fundamental concept in chemical kinetics. It describes the progression of a chemical reaction through a high-energy state known as the transition state. Characterizing this state and calculating the associated energy barrier provides crucial information about the reaction's feasibility and rate. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).
| Parameter | Description | Typical Computational Method |
| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction energy profile. | DFT, ab initio methods |
| Energy Barrier (Activation Energy) | The minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. | DFT, ab initio methods |
| Vibrational Frequencies | Analysis of the vibrational modes of the transition state to confirm it is a true saddle point (one imaginary frequency). | Frequency calculations |
Reaction Coordinate Analysis
Specific reaction coordinate analyses for reactions involving this compound have not been detailed in the available research.
A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. Analyzing the reaction coordinate allows chemists to follow the geometric and energetic changes as reactants are converted into products through the transition state. This analysis helps to understand the mechanism of a reaction in a step-by-step manner.
| Analysis Type | Information Gained |
| Intrinsic Reaction Coordinate (IRC) Calculations | Traces the minimum energy path from the transition state down to the reactants and products, confirming the connection between them. |
| Potential Energy Surface (PES) Scan | Explores the energy of the system as a function of one or more geometric parameters to map out the reaction pathway. |
Quantum Theory of Atoms in Molecule (QTAIM) Analysis
A Quantum Theory of Atoms in Molecules (QTAIM) analysis specific to this compound has not been published.
QTAIM is a theoretical model that uses the topology of the electron density to partition a molecule into atoms and to characterize the chemical bonds between them. nih.gov This approach provides a rigorous definition of an atom within a molecule and allows for the quantification of bond properties. rsc.org QTAIM analysis can be used to describe the nature of covalent and non-covalent interactions within a molecule. researchgate.netnih.gov
Key parameters in a QTAIM analysis include:
| QTAIM Parameter | Description |
| Electron Density (ρ) | A measure of the probability of finding an electron at a particular point in space. |
| Laplacian of Electron Density (∇²ρ) | Indicates regions of electron concentration (∇²ρ < 0) and depletion (∇²ρ > 0), helping to distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. |
| Bond Critical Point (BCP) | A point of minimum electron density between two bonded atoms, the properties of which are used to characterize the bond. |
| Bond Path | A line of maximum electron density linking two bonded nuclei. |
While general methodologies for these computational investigations are well-established, their specific application to this compound is a subject for future research. Such studies would be valuable for a complete understanding of the chemical behavior of this compound.
Advanced Spectroscopic Characterization of 2 Hydroxymethyl Morpholin 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules in solution. libretexts.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C) Spectral Assignments
One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. libretexts.org
In the ¹H NMR spectrum of the parent morpholine (B109124), the protons on the carbons adjacent to the oxygen (C2 and C6) typically appear at a different chemical shift than those adjacent to the nitrogen (C3 and C5). chemicalbook.com For 2-(hydroxymethyl)morpholin-3-one, the introduction of the hydroxymethyl group at the C2 position and the carbonyl group at the C3 position significantly alters the chemical shifts of the neighboring protons.
The ¹³C NMR spectrum of morpholine shows two distinct signals for the two sets of equivalent carbons. chemicalbook.com In this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule (C2, C3, C5, C6, and the hydroxymethyl carbon). The chemical shift of the carbonyl carbon (C3) is characteristically found at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 3.5 - 4.5 | 50 - 60 |
| C5-H₂ | 3.0 - 4.0 | 40 - 50 |
| C6-H₂ | 3.5 - 4.5 | 65 - 75 |
| CH₂-OH | 3.5 - 4.5 | 60 - 70 |
| N-H | 6.0 - 8.0 | - |
| C=O | - | 165 - 175 |
| OH | Variable | - |
| Note: These are general predicted ranges and can be influenced by solvent and temperature. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between the proton at C2 and the protons of the hydroxymethyl group, as well as between the protons on adjacent carbons in the morpholine ring (e.g., C5 and C6). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). sdsu.edu It is invaluable for assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal for C2-H would show a cross-peak with the ¹³C signal for C2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. youtube.com For example, the proton of the N-H group would show a correlation to the carbonyl carbon (C3) and the C2 carbon. The protons of the hydroxymethyl group would show correlations to the C2 carbon. researchgate.net
GIAO/B3LYP Calculated Magnetic Isotropic Shielding Constants for Chemical Shift Interpretation
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method combined with Density Functional Theory (DFT) at the B3LYP level, can be used to calculate theoretical NMR chemical shifts. nih.govpan.olsztyn.pl These calculated values, when compared with experimental data, can aid in the definitive assignment of complex spectra and provide confidence in the proposed structure. nih.gov The B3LYP functional is a popular choice for such calculations. epstem.netresearchgate.net The accuracy of these predictions can be further improved by using appropriate basis sets and considering solvent effects. nih.gov
Temperature-Dependent NMR Studies for Conformational Dynamics
The morpholine ring can exist in different conformations, such as a chair or boat form. Temperature-dependent NMR studies can provide valuable information about the conformational dynamics and the energy barriers between different conformers. nih.govrsc.org By monitoring changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the predominant conformation and the thermodynamics of conformational exchange. nih.govnih.gov For this compound, these studies would reveal the preferred orientation of the hydroxymethyl group (axial or equatorial) and how this is influenced by temperature.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (amide) | Stretching | 3100 - 3500 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=O (amide I) | Stretching | 1630 - 1680 |
| N-H (amide II) | Bending | 1510 - 1570 |
| C-O (ether) | Stretching | 1050 - 1150 |
| C-O (alcohol) | Stretching | 1000 - 1260 |
| Note: These are general ranges and the exact positions can be influenced by factors such as hydrogen bonding. nih.gov |
The presence of a strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching, likely involved in hydrogen bonding. The amide N-H stretching would also appear in this region. A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band). The C-O stretching vibrations of the ether and alcohol functionalities would be observed in the fingerprint region. nih.govresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. The analysis of this compound via Raman spectroscopy would reveal characteristic vibrational modes associated with its distinct functional groups.
Based on its molecular structure, the expected Raman spectrum would feature key bands corresponding to:
C=O (Amide I band): A strong band typically appearing in the 1650-1690 cm⁻¹ region, corresponding to the carbonyl stretching vibration of the cyclic amide (lactam).
N-H Bending (Amide II band): A mode in the 1550-1620 cm⁻¹ range, which involves bending of the N-H bond and stretching of the C-N bond.
C-N Stretching: Vibrations from the carbon-nitrogen bonds within the morpholine ring.
C-O-C Stretching: Symmetric and asymmetric stretching modes of the ether linkage in the morpholine ring, typically found in the 1050-1150 cm⁻¹ region.
O-H Stretching: A broad band in the high-frequency region (3200-3600 cm⁻¹) from the primary alcohol's hydroxyl group.
CH₂ Vibrations: Stretching, bending, scissoring, and rocking modes from the methylene (B1212753) groups in the ring and the hydroxymethyl substituent.
While these assignments can be predicted, specific experimental Raman spectral data for this compound is not extensively available in peer-reviewed literature. Such experimental data would be crucial for confirming the vibrational assignments and for studying polymorphism, where different crystal forms of the same compound would exhibit distinct low-frequency (phonon) modes.
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
To definitively assign the observed vibrational bands in Raman (and Infrared) spectra to specific molecular motions, a Potential Energy Distribution (PED) analysis is employed. This computational method quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific vibrational mode.
For this compound, a PED analysis would:
Correlate the calculated vibrational frequencies with experimentally observed Raman and IR bands.
Resolve ambiguities where multiple vibrational modes contribute to a single spectral band. For instance, it could differentiate the contributions of C-C stretching, C-N stretching, and CH₂ rocking motions that may overlap in the fingerprint region of the spectrum.
Provide a quantitative basis for understanding the coupling between different vibrational modes, such as the interaction between the C-N stretch and N-H bend in the amide group.
A detailed PED analysis for this compound has not been reported in the available scientific literature. Such a study would be a valuable academic exercise to complement experimental spectroscopic data.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
By diffracting X-rays off a single crystal of this compound, one could determine its exact solid-state molecular structure. This analysis provides a wealth of information, including:
Precise bond lengths (e.g., C=O, C-N, C-O, O-H).
Accurate bond angles within the morpholine ring and the substituent group.
Torsional angles, which define the conformation of the six-membered ring (e.g., chair, boat, or twist-boat).
The stereochemistry at the chiral center (C2).
Despite the power of this technique, a complete single-crystal X-ray diffraction study for this compound, including its crystallographic information file (CIF), is not publicly documented in the searched scientific databases.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces. For this compound, the key interactions expected to dictate the crystal structure are:
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the N-H of the amide and the O-H of the alcohol) and acceptors (the carbonyl oxygen, the ether oxygen, and the nitrogen atom). This would likely result in a robust three-dimensional network of hydrogen bonds. For example, the amide N-H could form a classic hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common motif in lactams. The hydroxyl group could also participate in forming extensive hydrogen-bonded chains or dimers.
An analysis of the crystal structure would allow for the detailed characterization of these hydrogen bonds, including their lengths and angles, which are critical for understanding the physical properties of the solid material. However, without experimental crystallographic data, the specific packing arrangement and hydrogen bonding network remain hypothetical.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. The monoisotopic mass of this compound (C₅H₉NO₃) is 131.05824 g/mol .
HRMS analysis would confirm this elemental composition by detecting the protonated molecule [M+H]⁺ at an m/z of 132.06552 or other adducts. While experimental HRMS data is not widely published, predicted m/z values for various adducts are available and provide a theoretical basis for what would be observed in an experiment.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Formula | Adduct Name | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 132.06552 |
| [M+Na]⁺ | Sodium Adduct | 154.04746 |
| [M+NH₄]⁺ | Ammonium (B1175870) Adduct | 149.09206 |
| [M+K]⁺ | Potassium Adduct | 170.02140 |
This data is based on theoretical predictions and serves as a reference for experimental analysis.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a pivotal technique for the structural elucidation of molecules like this compound. The analysis of its fragmentation pattern under ionization provides a molecular fingerprint, confirming its structure and allowing for the identification of its derivatives. The monoisotopic mass of this compound (C₅H₉NO₃) is 131.05824 Da. uni.lu In mass spectrometry, the molecule is typically ionized to form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which then breaks down into smaller, characteristic fragment ions.
The structure of this compound contains several functional groups—a cyclic amide (lactam), an ether, and a primary alcohol—which dictate its fragmentation behavior. Being a cyclic compound, fragmentation of the morpholinone ring requires the cleavage of at least two bonds to produce linear fragment ions, a process that is generally less favorable than the cleavage of side chains. nih.gov
Key fragmentation pathways for this compound include:
Loss of a Hydroxymethyl Radical: A common fragmentation is the cleavage of the C-C bond adjacent to the ring (α-cleavage), resulting in the loss of the hydroxymethyl group (•CH₂OH), which corresponds to a neutral loss of 31 Da.
Loss of Water: The primary alcohol functional group can easily lose a molecule of water (H₂O), particularly in the protonated molecule, leading to a fragment ion with a mass difference of 18 Da. whitman.edu A predicted fragment for [M+H-H₂O]⁺ occurs at an m/z of 114.05550. uni.lu
Ring Cleavage: The morpholinone ring can undergo fragmentation through various pathways. Common losses include the expulsion of carbon monoxide (CO, 28 Da) from the lactam moiety or cleavage of the ether linkage, which could lead to the loss of fragments like ethylene (B1197577) oxide (C₂H₄O, 44 Da). The fragmentation of the parent morpholine molecule shows characteristic ions that can serve as a reference. researchgate.netnist.gov
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are essential for identifying the precursor ion in different mass spectrometry experiments.
Table 1: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 132.06552 |
| [M+Na]⁺ | 154.04746 |
| [M+K]⁺ | 170.02140 |
| [M+NH₄]⁺ | 149.09206 |
| [M-H]⁻ | 130.05096 |
| Data sourced from PubChemLite. uni.lu |
The combination of these fragmentation pathways generates a unique mass spectrum. By analyzing the mass differences between the molecular ion and the major fragment peaks, the presence of the key structural motifs can be confirmed, providing high confidence in the identification of this compound and its derivatives. core.ac.uk
Table 2: Predicted Fragmentation Ions for this compound ([M+H]⁺ = 132.07)
| Fragment Ion | Neutral Loss | Description |
| [M+H-H₂O]⁺ | 18 Da (H₂O) | Loss of water from the hydroxymethyl group. uni.lu |
| [M+H-CO]⁺ | 28 Da (CO) | Loss of carbon monoxide from the lactam ring. |
| [M+H-CH₂OH]⁺ | 31 Da (CH₂OH) | Alpha-cleavage and loss of the hydroxymethyl group. |
| [M+H-C₂H₄O]⁺ | 44 Da (C₂H₄O) | Cleavage of the ether portion of the ring. |
Integration of Spectroscopic Data with Chemometric Approaches
In the analysis of this compound and its derivatives, multiple spectroscopic techniques generate large and complex datasets. Chemometrics, the application of mathematical and statistical methods, is essential for extracting the maximum relevant chemical information from this data. frontiersin.orgacs.org By integrating chemometrics with spectroscopy, it is possible to perform robust qualitative and quantitative analyses, even in complex mixtures or when spectral features are subtle and overlapping. nih.govijpsjournal.comscilit.com
Principal Component Analysis (PCA): PCA is an unsupervised exploratory technique widely used in the analysis of spectroscopic data. researchgate.netnumberanalytics.com For a set of samples including this compound and its various derivatives, PCA can be applied to their spectra (e.g., IR, Raman, or NMR). The method reduces the high dimensionality of the spectral data into a few principal components (PCs), which capture the most significant variations in the dataset. numberanalytics.comnih.govresearchgate.net Plotting the scores of the first few PCs can reveal clustering of samples based on structural similarities, identify outliers, or track changes during a chemical reaction, providing a powerful tool for quality control and process monitoring. researchgate.net
Partial Least Squares (PLS) Regression: PLS is a supervised regression technique that is particularly powerful for quantitative spectroscopic analysis. numberanalytics.comscispace.com It builds a linear model that correlates a set of independent variables (the spectral data, X) with a set of dependent variables (e.g., concentration, purity, or a biological activity measure, Y). nih.gov For instance, a PLS model could be developed to predict the concentration of a specific derivative of this compound in a solution using its UV-Vis or NIR spectrum. nih.gov This approach is highly effective even when there is significant spectral overlap among components, a common challenge in pharmaceutical analysis. nih.gov
The integration of these chemometric tools allows for a comprehensive characterization that goes beyond simple spectral interpretation, enabling robust multivariate calibration, classification, and process understanding. ijpsjournal.com
Table 4: Application of Chemometric Methods in Spectroscopic Analysis
| Chemometric Method | Type | Primary Application | Example |
| Principal Component Analysis (PCA) | Unsupervised | Exploratory data analysis, pattern recognition, outlier detection. numberanalytics.comnumberanalytics.com | Grouping different synthetic batches of derivatives based on their IR spectra to assess batch-to-batch variability. |
| Partial Least Squares (PLS) Regression | Supervised | Quantitative prediction of chemical or physical properties. numberanalytics.comnih.gov | Building a calibration model to determine the concentration of this compound in a mixture from its NIR spectrum. |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Classification of samples into predefined groups. nih.gov | Classifying raw materials as either compliant or non-compliant based on their Raman spectra. |
Applications in Advanced Chemical Research and Materials Science
2-(Hydroxymethyl)morpholin-3-one as a Chiral Building Block
The stereochemical properties of this compound make it a significant chiral building block in synthetic organic chemistry. Its defined three-dimensional structure is a valuable starting point for creating enantiomerically pure compounds, which is critical in fields like pharmacology where different enantiomers of a drug can have vastly different biological effects.
Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. This compound serves as a key precursor in this domain. Chiral morpholines are crucial structural motifs in numerous drug candidates and bioactive molecules. nih.gov The synthesis of these molecules often relies on methods that can control stereochemistry, and using a pre-existing chiral building block like this compound is an efficient strategy. nih.gov
The compound is part of a class of chiral 2-hydroxymethyl morpholine (B109124) compounds that are key intermediates in the synthesis of various drug molecules. google.com For instance, methods have been developed for the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols, which proceeds through a domino reaction to create the chiral morpholinone core. researchgate.net This highlights the role of the substituted morpholinone structure as a foundational element in building stereospecific molecules. Furthermore, efficient syntheses of specific enantiomers, such as (S)-N-BOC-2-hydroxymethylmorpholine, have been developed, underscoring their importance as versatile intermediates for more complex pharmaceutical agents. acs.org
The utility of this compound extends to its role in constructing larger, more complex chiral molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds. nih.govnih.gov Chiral 2-substituted morpholines, derived from precursors like this compound, can be transformed into key intermediates for biologically active compounds. nih.govrsc.org
A notable application is in the synthesis of antidepressant drugs. Chiral 2-hydroxymethyl morpholine is a key intermediate for synthesizing drugs such as Reboxetine, Viloxazine, Indeloxazine, and Teniloxazine, which are used to improve nervous system disorders. google.com The synthesis of these complex molecules relies on the stereochemically defined morpholine ring to ensure the final product has the correct biological activity.
| Drug Molecule | Therapeutic Use | Role of Chiral Morpholine |
| Reboxetine | Antidepressant | Key structural component derived from chiral 2-hydroxymethyl morpholine intermediates. google.com |
| Viloxazine | Antidepressant | Utilizes a chiral morpholine backbone in its molecular structure. google.com |
| Indeloxazine | Cerebral Activator | Incorporates a chiral morpholine ring essential for its function. google.com |
| Teniloxazine | Antidepressant / Nootropic | Built upon a chiral morpholine framework. google.com |
Role as a Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "scaffold" is a core chemical structure upon which various functional groups can be attached to create a library of related compounds. The morpholine and morpholin-3-one (B89469) ring systems are considered privileged scaffolds due to their favorable properties and presence in numerous approved drugs. nih.govnih.govjchemrev.com
The morpholine ring is a versatile and easily accessible synthetic building block that can bestow advantageous physicochemical, biological, and metabolic properties upon a molecule. nih.gov Researchers use the morpholin-3-one scaffold as a starting point for designing new drugs. By modifying the substituents on the ring, chemists can optimize a compound's binding affinity to a biological target, improve its pharmacokinetic profile, and enhance its therapeutic effects. nih.govjchemrev.com
The process of "scaffold hopping," where one core structure is replaced by another with similar properties, is a common strategy in drug design. plos.orgmdpi.com However, the unique properties of the morpholine scaffold often make it a preferred choice. Its structure is an integral component of the pharmacophore for certain enzyme inhibitors and provides selective affinity for a wide range of biological receptors. nih.gov Computational models are often used to guide the modification of the morpholine scaffold, suggesting where substitutions could enhance activity with minimal loss of inhibitory function. jchemrev.com
Molecular probes are essential tools for understanding how a drug interacts with its intended biological target within a living system. nih.gov These probes are often derived from known inhibitors or bioactive compounds. The this compound scaffold can be used to develop such probes.
In target engagement studies, a chemical probe, often a modified version of a drug candidate, is used to measure and quantify the interaction with its target protein. nih.gov For example, inhibitors can be converted into activity-based probes (ABPPs) to study target binding. nih.gov A fluorescently tagged variant of an inhibitor can be used in competitive assays to determine the dose required for full and sustained inhibition of a target enzyme. nih.gov Given the role of morpholine derivatives as enzyme inhibitors, they serve as an excellent foundation for designing these specialized molecular probes to validate drug-target interactions in cellular and in vivo models. nih.gov
Applications in Polymer Science and Materials Chemistry
While the primary applications of this compound are in medicinal chemistry, the underlying morpholine structure also finds use in materials science. Morpholine derivatives can serve as monomers for the synthesis of specialized polymers and foldamers. researchgate.net
Specifically, morpholine units derived from amino acids and morpholino nucleosides are used as building blocks for creating artificial oligomers, peptide foldamers, and other bio-based materials. researchgate.net One of the most significant applications is in the synthesis of Morpholino oligomers (PMOs), which are a class of antisense agents used in therapies for genetic disorders like Duchenne muscular dystrophy (DMD). researchgate.net These synthetic molecules are designed to bind to specific sequences of RNA to modify gene expression. The synthesis of these advanced materials involves the use of morpholine-based building blocks, highlighting the versatility of the scaffold beyond traditional small-molecule drug discovery. researchgate.net
Incorporation into Polymer Structures
The structure of this compound allows for its integration into polymer chains through various polymerization mechanisms. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (like caprolactone) or ethers, tethering the morpholinone moiety as an end-group. Alternatively, the lactam ring itself presents a site for ring-opening polymerization, potentially leading to the formation of polyamide-ether structures.
This incorporation can impart specific properties to the resulting polymers. The morpholine unit is known to enhance hydrophilicity and biocompatibility in polymer chains. squarespace.com The presence of the polar lactam group and the ether linkage can influence the polymer's solubility, thermal properties, and interaction with other molecules or surfaces. For instance, morpholine-based polymers have been explored for applications in drug delivery and as smart materials that respond to stimuli like pH or temperature. squarespace.com While specific research on the polymerization of this compound is not extensively detailed, its functional groups are analogous to other monomers used to create functional polymers with controlled architectures. msu.edu
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Role of this compound | Resulting Polymer Structure |
|---|---|---|
| Ring-Opening Polymerization (ROP) of other monomers | Initiator (via -OH group) | Linear polymer with a terminal morpholinone group |
| Ring-Opening Polymerization (ROP) | Monomer (via lactam ring opening) | Polyamide-ether backbone |
Monomer in the Synthesis of Hyperbranched Polymers and Dendrimers
Hyperbranched polymers and dendrimers are classes of dendritic macromolecules characterized by their highly branched, three-dimensional architectures. researchgate.net Dendrimers are perfectly branched and monodisperse, while hyperbranched polymers are prepared in a more straightforward one-pot synthesis, resulting in a polydisperse and irregularly branched structure. instras.com These architectures lead to unique properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to linear analogues. researchgate.net
The synthesis of these polymers often relies on ABₓ-type monomers, where 'A' and 'B' are functional groups that can react with each other. instras.com this compound can be considered an AB-type monomer, where the hydroxyl group ('A') could potentially react with the secondary amine within the lactam ring ('B') of another monomer under specific conditions. This self-condensation polymerization could lead to the formation of hyperbranched poly(amino-ethers). The synthesis of hyperbranched polyesters from 2,2-bis(hydroxylmethyl)propionic acid (bis-MPA), an AB₂ monomer, is a well-established example that highlights the utility of this approach. sigmaaldrich.comdigitellinc.com The properties of the resulting hyperbranched polymer, such as its degree of branching, would be influenced by the reaction conditions. thno.org
Table 2: Comparison of Dendritic Polymer Architectures
| Feature | Dendrimer | Hyperbranched Polymer |
|---|---|---|
| Structure | Perfectly branched, symmetrical | Imperfectly branched, asymmetrical. instras.com |
| Synthesis | Multi-step, iterative process. thno.org | Typically a one-pot polymerization. instras.com |
| Polydispersity | Monodisperse (Mw/Mn ≈ 1.0). digitellinc.com | Polydisperse (Mw/Mn > 1). instras.com |
| Properties | High solubility, low viscosity, well-defined number of surface groups. sigmaaldrich.com | High solubility, low viscosity, average number of surface groups. sigmaaldrich.com |
Potential in Ionic Liquid Precursor Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large organic cation and an organic or inorganic anion. They are investigated for a wide range of applications, including as solvents for synthesis and catalysis, due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov
This compound possesses structural features that make it a potential precursor for synthesizing novel ionic liquids. The nitrogen atom in the morpholine ring can be quaternized through alkylation to form a cationic center. Further functionalization of the hydroxyl group could be used to introduce specific functionalities or to form an anionic site within the same molecule, creating a zwitterionic liquid. The synthesis of ILs from natural precursors like purines has demonstrated the value of using bio-based heterocyclic scaffolds. nih.gov The chirality of this compound could also be exploited to create chiral ionic liquids, which are of significant interest for applications in asymmetric synthesis and chiral separations.
Utility in Asymmetric Catalysis as a Ligand or Organocatalyst
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. nih.gov This field employs both metal complexes with chiral ligands and purely organic molecules (organocatalysts) to achieve high enantioselectivity. rsc.orgnih.gov
This compound is an inherently chiral molecule with defined stereochemistry at the C2 position. chemicalbook.com This chiral backbone, combined with the presence of multiple heteroatoms (two oxygen atoms and one nitrogen atom), makes it an attractive scaffold for the development of new chiral ligands or organocatalysts.
As a Chiral Ligand: The nitrogen and oxygen atoms can act as Lewis basic sites to coordinate with a metal center. Modification of the hydroxyl group or the nitrogen atom could be used to synthesize a variety of bidentate or tridentate ligands for transition metal catalysis, similar to how chiral amino alcohols are used to create ligands for reactions like asymmetric alkylations and reductions. nih.govnih.gov
As an Organocatalyst: The molecule itself contains both a hydrogen-bond donor (the hydroxyl group) and hydrogen-bond acceptors (the carbonyl and ether oxygens), along with a Lewis basic nitrogen. This combination of functionalities is characteristic of many bifunctional organocatalysts, which activate substrates through non-covalent interactions. nih.gov For example, it could potentially catalyze reactions such as aldol (B89426) or Michael additions by activating both the nucleophile and the electrophile simultaneously.
While direct applications of this compound in catalysis are not prominently documented, its structure is analogous to other successful chiral building blocks like oxazolidines and other morpholine derivatives used in asymmetric synthesis. nih.govresearchgate.net
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Pathways
The presence of a chiral center at the C2 position of 2-(Hydroxymethyl)morpholin-3-one makes the development of stereoselective synthetic methods a paramount objective. Future research will likely focus on asymmetric syntheses that can afford enantiomerically pure forms of the molecule, which are crucial for applications in medicinal chemistry and material science.
One promising avenue is the use of chiral catalysts in cyclization reactions. Drawing parallels from the synthesis of other chiral morpholine (B109124) derivatives, researchers may explore the use of chiral acids or bases to control the stereochemical outcome of the ring-closure step. google.com For instance, a patented method for preparing chiral 2-hydroxymethyl morpholine compounds involves the reaction of chiral glycerin chlorohydrin with benzylamine, followed by a series of cyclization and deprotection steps. google.com This approach could be adapted for the synthesis of the target lactam.
Furthermore, enzymatic resolutions and desymmetrization strategies could be employed. Lipases and other hydrolases could be screened for their ability to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or a suitable precursor. Asymmetric reduction of a precursor ketone could also be a viable strategy. The stereoselective synthesis of related complex structures, such as (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, demonstrates the power of starting from a chiral pool material like Garner's aldehyde to control stereochemistry. elsevierpure.com
| Synthetic Strategy | Potential Advantage | Relevant Precedent |
| Chiral Catalyst-controlled Cyclization | Direct control of stereochemistry in the key ring-forming step. | Use of chiral acids/bases in morpholine synthesis. google.com |
| Enzymatic Resolution | High enantioselectivity under mild reaction conditions. | Common in the synthesis of chiral pharmaceuticals. |
| Asymmetric Reduction | Access to specific enantiomers from a prochiral precursor. | Well-established methods in organic synthesis. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Synthesis of complex natural products. elsevierpure.com |
Advanced Computational Modeling of Reactivity and Interactions
To guide synthetic efforts and predict the behavior of this compound in various applications, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms.
Molecular docking simulations, a technique already applied to other morpholine derivatives, could be used to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets. nih.govacs.org For example, studies on morpholine-clubbed coumarinyl acetamide (B32628) and cinnamide derivatives have utilized computational studies to understand their antimicrobial activities. researchgate.net Similarly, computational design and molecular modeling have been used to predict the pKa of morphine derivatives to enhance their binding in specific biological environments. nih.gov Such in silico studies can prioritize compounds for synthesis and biological testing, thereby accelerating the discovery process.
Future computational work could also focus on predicting the reactivity of the hydroxyl and amide functionalities, aiding in the design of new derivatization strategies. Understanding the molecule's frontier molecular orbitals (HOMO and LUMO) will be key to predicting its behavior in various chemical reactions.
Exploration of New Derivatization Chemistries
The functional groups present in this compound—a secondary amine (within the lactam), a hydroxyl group, and the lactam carbonyl—offer multiple handles for chemical modification. Future research should explore a wide range of derivatization reactions to expand the chemical space accessible from this core structure.
The hydroxyl group can be a key site for introducing diversity. Esterification, etherification, and conversion to halides or other leaving groups can provide a plethora of new derivatives. These modifications can be used to attach a wide array of other molecules, including fluorescent tags, polymers, or pharmacologically active moieties. The derivatization of substituted tetrahydroisoquinolines with reagents like menthyl chloroformate to form diastereomeric carbamates for analytical purposes showcases a potential strategy. scirp.org
The nitrogen atom of the lactam, although part of an amide, could potentially be alkylated or acylated under specific conditions to further modify the molecule's properties. The development of cross-dehydrogenative coupling reactions for morpholin-2-ones with cyclic imides suggests that similar C-N bond-forming reactions could be explored for the C5 position of the morpholin-3-one (B89469) ring. mdpi.com
| Functional Group | Derivatization Reaction | Potential Application of Derivative |
| Hydroxyl | Esterification, Etherification | Prodrugs, functional materials, bioconjugation |
| Lactam N-H | Alkylation, Acylation | Modulation of solubility and biological activity |
| Lactam Carbonyl | Reduction, Grignard addition | Creation of new chiral centers and functional groups |
| C5 Methylene (B1212753) | C-H Activation/Functionalization | Introduction of substituents for property tuning |
Expanded Applications in Functional Material Design
The unique combination of a hydrophilic hydroxymethyl group and a rigid heterocyclic core makes this compound an intriguing building block for the design of novel functional materials.
One area of exploration is in the development of new polymers. The ring-opening polymerization of morpholin-2-one (B1368128) derivatives to yield functionalized poly(aminoesters) has been reported. mdpi.comresearchgate.net A similar approach with this compound could lead to the creation of biodegradable polymers with pendant hydroxyl groups, which could be further functionalized to create materials for drug delivery, tissue engineering, or other biomedical applications.
The ability of the morpholine scaffold to be incorporated into larger, more complex architectures, as seen in the synthesis of morpholine-fused quinazoline (B50416) derivatives as EGFR tyrosine kinase inhibitors, suggests that this compound could serve as a key intermediate in the synthesis of advanced materials with specific electronic or optical properties. nih.gov The incorporation of this chiral, functionalized building block into metal-organic frameworks (MOFs) or other supramolecular assemblies could also lead to materials with interesting catalytic or separation properties.
Q & A
Q. What are the common synthetic routes for 2-(Hydroxymethyl)morpholin-3-one and its derivatives?
- Methodological Answer: Synthesis often involves functionalizing the morpholinone core via reductive amination, nucleophilic substitution, or coupling reactions. For example, derivatives can be synthesized using acetaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol for reductive alkylation (Step i, Scheme 2, ). Subsequent steps may include hydrolysis with LiOH/dioxane (Step ii) or amidation using HATU/DIPEA with aniline derivatives (Step iii, ). Multi-step protocols, such as benzylamine-mediated ring closure (Step i, Scheme 3), are also employed for N-substituted variants .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. X-ray diffraction data can resolve stereochemical ambiguities, particularly for chiral variants like (6S)-6-(hydroxymethyl)morpholin-3-one . SHELXTL (Bruker AXS) interfaces with crystallography pipelines for high-throughput phasing .
Q. What are the stability considerations under different storage conditions?
- Methodological Answer: Stability assessments require accelerated degradation studies (e.g., exposure to heat, light, or humidity) when empirical data are lacking. For example, related morpholinone derivatives show stability in dry, inert atmospheres but may degrade under acidic/basic conditions. Analytical techniques like HPLC-MS monitor decomposition products .
Advanced Research Questions
Q. How to address stereochemical challenges in synthesizing enantiomerically pure forms?
- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., LHMDS-mediated alkylation) can control stereochemistry. Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) separates enantiomers, while X-ray crystallography confirms absolute configuration. For example, (6S)-6-(hydroxymethyl)morpholin-3-one was resolved using chiral stationary phases .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer: Yield optimization involves solvent selection (e.g., THF for low-temperature reactions), stoichiometric tuning of reagents (e.g., 1.2 eq. HATU for amidation), and catalyst screening (e.g., Pd/C for hydrogenolysis). Parallel reaction monitoring via LC-MS identifies bottlenecks, such as incomplete Boc deprotection with TFA .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Q. How to develop analytical methods for detecting trace impurities?
- Methodological Answer: Impurity profiling employs HPLC-UV/MS with orthogonal columns (C18, HILIC). Reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP Impurity C) validate method sensitivity. For morpholinone derivatives, limit unspecified impurities to <0.1% per ICH guidelines .
Q. What computational methods predict reactivity or stability of derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies for reaction pathways. Molecular dynamics simulations (e.g., AMBER) model solvent effects on stability. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the morpholinone core) with biological activity .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Introduce substituents at the 5-/6-positions of the morpholinone core (e.g., isopropyl, cyclopentyl) via alkylation or arylation. Use parallel synthesis (e.g., Scheme 2) to generate libraries. Biological assays (e.g., enzyme inhibition) quantify activity, while CoMFA/CoMSIA maps steric/electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
